molecular formula C41H68O13 B14468065 8,16,26,34,36-Pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone CAS No. 72200-77-2

8,16,26,34,36-Pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone

Katalognummer: B14468065
CAS-Nummer: 72200-77-2
Molekulargewicht: 769.0 g/mol
InChI-Schlüssel: DBQULWBPIZECMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8,16,26,34,36-Pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone is a complex organic compound with the molecular formula C41H68O13 . This compound is characterized by its multiple hydroxyl groups and ketone functionalities, making it a significant molecule in various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8,16,26,34,36-Pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to hydroxylation and ketonization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products, making the process efficient and cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions

8,16,26,34,36-Pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

8,16,26,34,36-Pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone has several scientific research applications:

Wirkmechanismus

The mechanism by which 8,16,26,34,36-Pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, influencing their activity and stability. The ketone functionalities may also participate in redox reactions, affecting cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl and ketone groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

72200-77-2

Molekularformel

C41H68O13

Molekulargewicht

769.0 g/mol

IUPAC-Name

8,16,26,34,36-pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone

InChI

InChI=1S/C41H68O13/c1-3-4-6-13-30(43)21-38(51)25-34(47)17-10-18-35(48)26-39(52)22-31(44)14-7-5-8-15-32(45)23-40(53)27-36(49)19-11-20-37(50)28-41(54)24-33(46)16-9-12-29(2)42/h30,38-41,43,51-54H,3-28H2,1-2H3

InChI-Schlüssel

DBQULWBPIZECMN-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(CC(CC(=O)CCCC(=O)CC(CC(=O)CCCCCC(=O)CC(CC(=O)CCCC(=O)CC(CC(=O)CCCC(=O)C)O)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.